molecular formula C17H24N2O4 B6235809 2-{[(tert-butoxy)carbonyl]amino}-3-(1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid CAS No. 2624122-03-6

2-{[(tert-butoxy)carbonyl]amino}-3-(1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid

Cat. No. B6235809
CAS RN: 2624122-03-6
M. Wt: 320.4
InChI Key:
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Description

The compound “2-{[(tert-butoxy)carbonyl]amino}-3-(1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid” is a complex organic molecule. It contains a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis to protect amines .


Synthesis Analysis

While specific synthesis methods for this compound were not found, the Boc group is typically introduced using Boc anhydride or Boc2O in the presence of a base . The tetrahydroquinoline moiety could be synthesized via a Povarov reaction or similar methods .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It contains a Boc-protected amino group, a carboxylic acid group, and a tetrahydroquinoline group .


Chemical Reactions Analysis

The Boc group can be removed under acidic conditions, revealing the free amine. The carboxylic acid group can participate in typical acid-base reactions, and the tetrahydroquinoline group can undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the Boc group would make it relatively non-polar and hydrophobic, while the carboxylic acid group could form hydrogen bonds .

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It could potentially act as a prodrug, with the Boc group being removed in the body to reveal an active amine .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{[(tert-butoxy)carbonyl]amino}-3-(1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid' involves the protection of the amine group, followed by the alkylation of the tetrahydroquinoline ring with a propanoic acid derivative, and finally deprotection of the amine group to yield the target compound.", "Starting Materials": [ "1,2,3,4-tetrahydroquinoline", "tert-butyl chloroformate", "propanoic acid", "triethylamine", "diisopropylethylamine", "N,N-dimethylformamide", "sodium bicarbonate", "ethyl acetate", "water" ], "Reaction": [ "1. Protection of the amine group: 1,2,3,4-tetrahydroquinoline is treated with tert-butyl chloroformate and triethylamine in N,N-dimethylformamide to yield the corresponding tert-butoxycarbonyl (Boc) protected amine.", "2. Alkylation of the tetrahydroquinoline ring: The Boc-protected amine is then reacted with propanoic acid and diisopropylethylamine in N,N-dimethylformamide to yield the desired product.", "3. Deprotection of the amine group: The Boc group is removed by treatment with sodium bicarbonate in ethyl acetate and water to yield the final product, '2-{[(tert-butoxy)carbonyl]amino}-3-(1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid'." ] }

CAS RN

2624122-03-6

Product Name

2-{[(tert-butoxy)carbonyl]amino}-3-(1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid

Molecular Formula

C17H24N2O4

Molecular Weight

320.4

Purity

95

Origin of Product

United States

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